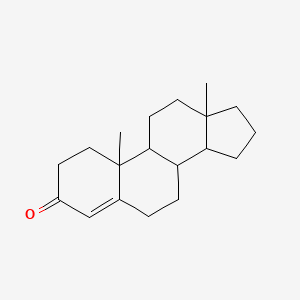![molecular formula C20H20N4O7S B11995017 Methyl 4-({2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}sulfonyl)phenylcarbamate](/img/structure/B11995017.png)
Methyl 4-({2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}sulfonyl)phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({2-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}sulfonyl)phenylcarbamate, with the chemical formula C20H20N4O7S, is a complex organic compound. Let’s break down its structure:
- The core consists of a quinoline ring system, which imparts aromaticity and contributes to its biological activity.
- The carbamate group (CONH2) is attached to the phenyl ring, enhancing solubility and stability.
- The hydrazine moiety (NHNH2) plays a crucial role in its reactivity.
Vorbereitungsmethoden
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production typically involves batch or continuous processes.
- Precursor chemicals are carefully selected to optimize yield and purity.
- Purification steps, such as recrystallization or chromatography, ensure high-quality material.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The hydroxyl group on the quinoline ring can undergo oxidation to form a quinone.
Substitution: The carbamate group is susceptible to nucleophilic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Substitution: Alkylating agents (e.g., methyl iodide) or nucleophiles (e.g., amines).
Hydrolysis: Acidic (HCl) or basic (NaOH) hydrolysis.
- Oxidation: Quinone derivatives.
- Substitution: Alkylated or aminated products.
- Hydrolysis: Hydrolyzed carbamate and quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Medicine: Investigated for potential antitumor and antimicrobial properties.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the development of novel materials.
Wirkmechanismus
Targets: The compound likely interacts with enzymes or receptors involved in cellular processes.
Pathways: Further research is needed to elucidate specific pathways.
Vergleich Mit ähnlichen Verbindungen
Unique Features: Its combination of quinoline, carbamate, and hydrazine functionalities sets it apart.
Similar Compounds:
Eigenschaften
Molekularformel |
C20H20N4O7S |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
methyl N-[4-[[(1-ethyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C20H20N4O7S/c1-3-24-15-7-5-4-6-14(15)17(25)16(19(24)27)18(26)22-23-32(29,30)13-10-8-12(9-11-13)21-20(28)31-2/h4-11,23,25H,3H2,1-2H3,(H,21,28)(H,22,26) |
InChI-Schlüssel |
LGJZFXDHTYFMKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one](/img/structure/B11994957.png)

![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11994971.png)
![7-(2-chlorobenzyl)-8-[(2,3-dihydroxypropyl)sulfanyl]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11994984.png)
![ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994985.png)
![(2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11994986.png)




![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11995014.png)

![1-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995022.png)
